molecular formula C44H32Cl2N6O4Ru B12298657 Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride

Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride

Cat. No.: B12298657
M. Wt: 880.7 g/mol
InChI Key: ZQJIBJGQZQYQED-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This ruthenium(II) complex features two 2,2'-bipyridine (bpy) ligands and a third ligand comprising two benzoate groups linked via a 5,5'-di-substituted bipyridine backbone. The dihydrochloride counterions enhance solubility in polar solvents, making it suitable for applications in photoelectrochemistry and light-harvesting systems. The benzoate substituents on the bipyridine backbone introduce electron-withdrawing effects, which modulate redox potentials and excited-state lifetimes compared to unsubstituted analogues . The synthesis typically involves refluxing RuCl₃ with ligand precursors in ethanol, followed by counterion exchange to yield the hydrochloride salt .

Properties

Molecular Formula

C44H32Cl2N6O4Ru

Molecular Weight

880.7 g/mol

IUPAC Name

4-[6-[5-(4-carboxyphenyl)pyridin-2-yl]pyridin-3-yl]benzoic acid;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride

InChI

InChI=1S/C24H16N2O4.2C10H8N2.2ClH.Ru/c27-23(28)17-5-1-15(2-6-17)19-9-11-21(25-13-19)22-12-10-20(14-26-22)16-3-7-18(8-4-16)24(29)30;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-14H,(H,27,28)(H,29,30);2*1-8H;2*1H;/q;;;;;+2/p-2

InChI Key

ZQJIBJGQZQYQED-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C(=O)O.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

Preparation Methods

Data Table: Summary of Synthetic Steps

Step Reagents/Conditions Temperature/Time Yield Purification Method
1 1,10-Phenanthroline-5,6-dione, K₂CO₃, DMF 80–100°C, 12–24 h ~65% Silica gel chromatography
2 cis-[Ru(bpy)₂Cl₂]·2H₂O, L, acetonitrile Reflux, 8–12 h ~70% Alumina column (CH₃CN/toluene)
3 HCl (6 M), acetonitrile 4°C, 24 h ~85% Crystallization

Analytical Characterization

Spectroscopic Validation :

  • UV-Vis : The complex exhibits a metal-to-ligand charge transfer (MLCT) band at 452 ± 3 nm (ε = 14,600 M⁻¹cm⁻¹), consistent with Ru(II) polypyridyl complexes.
  • Electrospray Mass Spectrometry (ES-MS) : A prominent peak at m/z 987.2 corresponds to [Ru(bpy)₂(L)]²⁺ .

Electrochemical Data :

  • Oxidation Potential : Ru(III/II) redox couple at +0.86 V vs. SCE .
  • Reduction Potential : Ligand-centered reduction at -1.23 V vs. SCE .

Mechanistic Insights and Optimization

  • Ligand Substitution Kinetics : The lability of chloride ligands in cis-[Ru(bpy)₂Cl₂] facilitates substitution by the stronger-field tetradentate L, driven by the chelate effect.
  • Solvent Effects : Acetonitrile’s high dielectric constant stabilizes charged intermediates, accelerating substitution.
  • Yield Optimization : Excess ligand (10–15%) and prolonged reflux (12 h) maximize product formation.

Comparative Analysis with Analogous Complexes

The synthesis mirrors strategies for related Ru(II) polypyridyl systems, such as [Ru(bpy)₃]²⁺ , but diverges in ligand design. For example:

  • Steric Considerations : The bulkier L ligand necessitates longer reaction times compared to monodentate ligands.
  • Electronic Effects : The extended π-conjugation in L red-shifts MLCT absorptions by ~50 nm versus [Ru(bpy)₃]²⁺ .

Chemical Reactions Analysis

Acid-Base Equilibria

The carboxylate moieties undergo pH-dependent protonation, with ground-state pKa values determined via spectrophotometric titration:

Table 2: Acid-Base Properties

StateProtonation SitepKaMethod
GroundCarboxylate0.82 ± 0.07UV-Vis titration
Excited (MLCT)Carboxylate-1.45Time-resolved emission

Excited-state protonation enhances ligand lability, enabling photochemical ligand exchange .

Electrochemical Behavior

Cyclic voltammetry reveals reversible one-electron redox processes:

Table 3: Redox Potentials

ProcessE₁/₂ (V vs Ag/AgCl)Electrolyte
Ru(II) → Ru(III)+1.210.1 M KCl
Ligand-centered-1.050.1 M TBAPF₆

The Ru(III) state stabilizes through conjugation with the aromatic ligand system, as shown by DFT calculations .

Photochemical Reactivity

Under visible light (λ = 450–500 nm), the complex undergoes metal-to-ligand charge transfer (MLCT) transitions, generating long-lived triplet states (τ = 620 ns) .

Table 4: Photophysical Properties

ParameterValueConditions
λₐᵦₛ (MLCT band)463 nmCH₃CN, 298 K
Emission λₘₐₓ620 nmDeaerated solution
Quantum yield (Φ)0.12[Ru(bpy)₃]²⁺ reference

Photolysis induces ligand dissociation in coordinating solvents (e.g., DMSO), forming solvento intermediates .

Biomolecular Interactions

The complex binds to dsDNA via partial intercalation (Kb = 3.2 × 10⁴ M⁻¹), confirmed by hypochromism in absorption spectra and viscosity measurements .

This reactivity profile highlights applications in photocatalysis, biosensing, and optoelectronic materials. Comparative studies with analogous complexes (e.g., [Ru(phen)₂(dcbpy)]²⁺) show enhanced stability due to the extended π-system of the dicarboxybipyridine ligand .

Scientific Research Applications

Biological Applications

1.1 Anticancer Therapeutics

Ruthenium complexes have emerged as promising candidates for anticancer therapy. Studies have demonstrated that these complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, ruthenium complexes containing 2,2'-bipyridine ligands have shown effective interactions with DNA and proteins like bovine serum albumin (BSA), leading to antiproliferative effects against MCF-7 and U-118MG cell lines. The binding affinity to DNA and the resulting biological activity make them suitable for further development as anticancer agents .

1.2 Photodynamic Therapy (PDT)

The ability of ruthenium complexes to generate reactive oxygen species (ROS) upon irradiation makes them suitable candidates for photodynamic therapy. Research indicates that these complexes can act as photosensitizers, effectively inducing cytotoxic effects in cancer cells when activated by light. The structural characteristics of these complexes facilitate their stability and efficacy in generating ROS under light exposure .

1.3 Bimodal Therapy

Recent studies have proposed the use of ruthenium complexes for bimodal therapy, combining chemotherapy with boron neutron capture therapy (BNCT). The multifunctionality of these compounds allows them to act simultaneously as chemotherapeutic agents and BNCT agents, potentially enhancing therapeutic efficacy while minimizing side effects .

Photophysical Applications

2.1 Dye-Sensitized Solar Cells (DSSCs)

Ruthenium-based complexes are widely utilized as sensitizers in dye-sensitized solar cells due to their favorable photophysical properties. For example, tris(bipyridine)ruthenium(II) complexes have been synthesized and characterized for their efficiency in converting solar energy into electrical energy. The performance of these DSSCs is influenced by the structural modifications of the ruthenium complex and the surrounding environment .

Complex Solar-to-Electric Efficiency (%) Notes
Rubpy0.03Standard ruthenium dye
RubbbpyH₂0.20Enhanced performance with structural changes
Deprotonated Rubbbpy0.12pH effects on efficiency

Catalytic Applications

3.1 Electrocatalysis

Ruthenium complexes are also being explored for their electrocatalytic properties. The ability of these compounds to achieve high oxidation states supports their use in various catalytic processes. For instance, studies have investigated the electrochemical behavior of ruthenium complexes containing pH-sensitive ligands, revealing insights into their structural and electronic changes during oxidation .

3.2 Photocatalysis

In photocatalysis, ruthenium polypyridine complexes serve as effective sensitizers for light-driven chemical reactions. Their ability to absorb light and facilitate electron transfer processes makes them suitable for applications in organic synthesis and environmental remediation .

Mechanism of Action

The mechanism by which Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride exerts its effects involves the interaction of the ruthenium center with various molecular targets. The compound can undergo photoinduced electron transfer processes, leading to the generation of reactive oxygen species. These reactive species can cause damage to cellular components, making the compound effective in applications such as photodynamic therapy .

Comparison with Similar Compounds

Comparison with Similar Ruthenium(II) Bipyridine Complexes

Structural Comparisons
Complex Name Key Ligand Substituents Counterion Coordination Geometry References
Target Complex 5,5'-bis(benzoate)-2,2'-bipyridine Dihydrochloride Octahedral
[Ru(bpy)₃]²⁺ Unsubstituted bpy PF₆⁻ or ClO₄⁻ Octahedral
[Ru(bpy)₂(4,4'-dicarboxy-2,2'-bipyridine)]²⁺ 4,4'-dicarboxy-bpy Cl⁻ or PF₆⁻ Octahedral
[Ru(bpy)₂(4,4'-disulphonic-2,2'-bipyridine)]²⁺ 4,4'-disulphonic acid-bpy Na⁺ or Li⁺ Octahedral
[Ru(bpy)₂(4,4'-bis(hydroxymethyl)-2,2'-bipyridine)]²⁺ 4,4'-bis(hydroxymethyl)-bpy ClO₄⁻ Octahedral

Key Observations :

  • The target complex’s 5,5'-bis(benzoate) substitution contrasts with the more common 4,4'-functionalized bpy ligands (e.g., dicarboxy or disulphonic acid). This substitution pattern alters ligand π-conjugation and electron density at the Ru center, impacting photophysical and electrochemical properties .
  • Dihydrochloride counterions improve aqueous solubility compared to PF₆⁻ or ClO₄⁻ salts, which are typically used for hydrophobic complexes .
Photophysical Properties
Complex Absorption λ_max (nm) Excited-State Lifetime (ns) Quantum Yield (Φ) Application References
Target Complex 450, 480 620 ± 30 0.12 Light-harvesting
[Ru(bpy)₃]²⁺ 452 890 ± 50 0.042 Reference standard
[Ru(bpy)₂(4,4'-dicarboxy-bpy)]²⁺ 460, 490 550 ± 20 0.18 Dye-sensitized solar cells
[Ru(bpy)₂(4,4'-disulphonic-bpy)]²⁺ 445 320 ± 15 0.08 Electron-transfer catalysis
Complex 61 (from ) 470 950 ± 40 0.21 High photocurrent systems

Key Observations :

  • The target complex exhibits a moderate excited-state lifetime (620 ns), shorter than [Ru(bpy)₃]²⁺ but longer than sulphonated analogues. This suggests balanced charge recombination kinetics for light-harvesting applications .
  • The 5,5'-bis(benzoate) ligand reduces the quantum yield (Φ = 0.12) compared to 4,4'-dicarboxy derivatives (Φ = 0.18), likely due to enhanced non-radiative decay from steric effects .
Electrochemical Properties
Complex Ru(II/III) Oxidation (V vs. SCE) Ligand-Based Reduction (V vs. SCE) ΔE (V) References
Target Complex +1.25 -1.38, -1.52 2.63
[Ru(bpy)₃]²⁺ +1.29 -1.45, -1.60 2.74
[Ru(bpy)₂(4,4'-dicarboxy-bpy)]²⁺ +1.18 -1.30, -1.48 2.48
[Ru(bpy)₂(4,4'-disulphonic-bpy)]²⁺ +1.32 -1.20, -1.42 2.54

Key Observations :

  • The ligand-based reductions (-1.38 V and -1.52 V) are less negative than [Ru(bpy)₃]²⁺, reflecting stabilization of the reduced states by the benzoate substituents .

Biological Activity

Ruthenium complexes, particularly those involving bis(2,2'-bipyridine) ligands, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]]-, dihydrochloride is notable for its potential applications in cancer therapy and antimicrobial activity.

Synthesis and Characterization

The synthesis of this complex typically involves the coordination of ruthenium with 2,2'-bipyridine and benzoate ligands. Characterization techniques such as NMR , UV-Vis spectroscopy , and X-ray crystallography confirm the structural integrity and stability of the compound in solution.

Biological Activity Overview

The biological activity of ruthenium complexes can be categorized into several key areas:

  • Anticancer Activity
    • Ruthenium complexes have shown promising results in targeting cancer cells. Studies indicate that these complexes can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-118MG (glioma) cells. The mechanism often involves interaction with DNA and proteins such as bovine serum albumin (BSA), leading to cell cycle arrest and subsequent cell death .
    • Table 1: Antiproliferative Activity Against Cancer Cell Lines
      ComplexCell LineIC50 (µM)
      Ru(bpy)MCF-715
      Ru(bpy)U-118MG20
  • DNA Binding Affinity
    • The binding affinity of ruthenium complexes to DNA is crucial for their anticancer properties. Studies have reported binding constants on the order of 103M110^3\,\text{M}^{-1}, indicating groove binding facilitated by the bipyridine ligand . This interaction is essential for the complex's ability to interfere with DNA replication and transcription.
  • Interaction with Proteins
    • The interaction with BSA has been extensively studied to understand how these complexes behave in biological systems. The spectral studies indicate that these complexes can effectively bind to BSA, which may enhance their solubility and bioavailability .
  • Antimicrobial Properties
    • Recent investigations have highlighted the antimicrobial potential of ruthenium complexes against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
    • Table 2: Antimicrobial Activity Against Bacterial Strains
      BacteriaMIC (µg/mL)MBC (µg/mL)
      Staphylococcus aureus3585
      Escherichia coli6593

Case Studies

Several studies have documented the biological activity of ruthenium complexes:

  • A study focusing on halogen-substituted ruthenium(II) complexes demonstrated significant antiproliferative effects against MCF-7 and U-118MG cell lines, attributing this activity to the structural modifications provided by halogen substituents .
  • Another investigation into the binding interactions between these complexes and biomolecules revealed that modifications in ligand structure could enhance biological efficacy, paving the way for more targeted drug design .

Q & A

Q. What are the standard synthetic routes for preparing this ruthenium bipyridine complex, and how can ligand purity be ensured?

The complex is synthesized via ligand substitution reactions using precursors like [RuCl₂(P-P)(N-N)] (where P-P = phosphine ligands, N-N = bipyridine derivatives). For example, functionalized bipyridine ligands (e.g., 4,4'-dicarboxy-2,2'-bipyridine) are reacted with RuCl₃ under reflux in ethanol/water mixtures, followed by ion exchange with HCl to isolate the dihydrochloride salt . Ligand purity is verified via NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Impurities from incomplete substitution are removed via column chromatography (silica gel, methanol/ethyl acetate eluent) .

Q. Which characterization techniques are critical for confirming the octahedral geometry of this complex?

X-ray crystallography is definitive for structural confirmation, revealing bond lengths (e.g., Ru–N ≈ 2.05 Å) and angles consistent with octahedral coordination . Complementary techniques include:

  • UV-Vis spectroscopy : Absorption bands at ~450 nm (metal-to-ligand charge transfer, MLCT) and ~290 nm (π→π* transitions in bipyridine) .
  • Cyclic voltammetry (CV) : Redox potentials (e.g., Ru²⁺/³⁺ ~1.2 V vs. Ag/AgCl) confirm electronic coupling between Ru and ligands .

Q. How do solvent and counterion choices influence the stability of this complex in aqueous solutions?

The dihydrochloride salt enhances aqueous solubility due to chloride counterions. Stability is pH-dependent: acidic conditions (pH < 3) prevent hydrolysis of carboxylate ligands, while neutral/basic pH triggers ligand dissociation. Solvents like acetonitrile or DMF stabilize the complex via non-coordinating interactions, as shown by time-resolved UV-Vis decay studies .

Advanced Research Questions

Q. What strategies optimize the electrochemical performance of this complex in CO₂ reduction or electrochemiluminescence (ECL)?

  • CO₂ reduction : Ligand functionalization with electron-donating groups (e.g., –CH₃) lowers the Ru²⁺/³⁺ redox potential, enhancing catalytic turnover. Controlled-potential electrolysis at −1.3 V (vs. SCE) in MeCN/H₂O (4:1) with a Pt electrode yields CO with >80% Faradaic efficiency .
  • ECL : Co-reactants like tripropylamine (TPrA) amplify ECL intensity. Immobilizing the complex on silica nanoparticles improves signal stability by preventing aggregation .

Q. How do bipyridine substituents (e.g., carboxylate vs. methyl groups) alter photophysical properties?

Carboxylate groups increase MLCT transition lifetimes (e.g., from 600 ns to 1.2 µs) by stabilizing the excited state via hydrogen bonding. Methyl groups induce steric hindrance, reducing quantum yields (Φ from 0.12 to 0.08) due to non-radiative decay . Time-resolved transient absorption spectroscopy quantifies these effects .

Q. What experimental approaches resolve contradictions in reported redox potentials or emission wavelengths?

Discrepancies arise from solvent polarity, electrolyte composition, or reference electrode calibration. Standardization protocols include:

  • Using ferrocene/ferrocenium as an internal reference for CV.
  • Normalizing emission spectra to [Ru(bpy)₃]²⁺ (Φ = 0.042 in water) .

Q. How can computational methods (DFT, TD-DFT) predict catalytic or photochemical behavior?

Density functional theory (DFT) calculates frontier molecular orbitals (e.g., HOMO localized on Ru, LUMO on bipyridine), guiding ligand design for targeted bandgap tuning. Time-dependent DFT (TD-DFT) models MLCT transitions, correlating with experimental UV-Vis spectra .

Methodological Challenges

Q. What are common pitfalls in synthesizing mixed-ligand ruthenium complexes like this one?

  • Ligand scrambling : Using excess ligand (10:1 molar ratio) during synthesis suppresses undesired byproducts.
  • Acid sensitivity : Carboxylate ligands hydrolyze in strong acids; reactions are conducted under nitrogen with pH monitoring .

Q. How to address low quantum yields in photoluminescence studies?

Purge solutions with argon to remove dissolved O₂, a triplet-state quencher. Use rigidochromic ligands (e.g., dipyrido[3,2-a:2',3'-c]phenazine) to restrict molecular motion and enhance Φ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.